1,2,3,4-Tetrahydro-1-isoquinolineethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
InChI Key |
OGEQGIJAWBEJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetrahydro 1 Isoquinolineethanol and Its Analogs
Classical Approaches to the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core
The foundational methods for assembling the 1,2,3,4-tetrahydroisoquinoline skeleton have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical routes, primarily the Pictet-Spengler and Bischler-Napieralski reactions, provide reliable access to the core structure, which can then be further functionalized.
Pictet-Spengler Condensation and its Variants
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the tetrahydroisoquinoline ring system. organicreactions.orgwikipedia.orgthermofisher.com For the synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol, a suitable β-phenylethylamine would be reacted with an aldehyde bearing a protected hydroxyl group, such as 2-(benzyloxy)acetaldehyde, or directly with glycolaldehyde.
The reaction is typically carried out in the presence of a protic acid, such as hydrochloric acid or trifluoroacetic acid, and often requires heating. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to form the new six-membered ring.
Variants of the Pictet-Spengler reaction have been developed to improve yields and expand its scope. For instance, the use of Lewis acids as catalysts can sometimes offer milder reaction conditions. Furthermore, the reaction has been adapted for solid-phase synthesis, allowing for the generation of libraries of tetrahydroisoquinoline derivatives. wikipedia.org
Bischler-Napieralski Reaction and Subsequent Reduction
The Bischler-Napieralski reaction, discovered in 1893, is another cornerstone in the synthesis of isoquinoline (B145761) derivatives. wikipedia.orgorganic-chemistry.org This method involves the cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Friedel-Crafts-Type Acylation and Cyclization Strategies
Friedel-Crafts chemistry offers an alternative approach to constructing the tetrahydroisoquinoline skeleton. In this strategy, an N-acylated β-phenylethylamine can undergo an intramolecular Friedel-Crafts acylation. For instance, a phenylethylamine can be acylated with an appropriate acyl halide, such as an alkoxyacetyl chloride. The resulting amide can then be cyclized under Friedel-Crafts conditions, typically using a strong Lewis acid like polyphosphoric acid (PPA), to form a dihydroisoquinolinone. Subsequent reduction of both the amide carbonyl and the endocyclic imine would lead to the desired this compound. This method provides a convergent route to the target molecule, assembling the core and the C-1 substituent in a structured sequence of reactions.
Modern Synthetic Strategies for this compound Derivatives
Building upon the classical foundations, modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound derivatives. These contemporary strategies often focus on controlling stereochemistry and employing advanced catalytic systems to achieve higher efficiency and selectivity.
Asymmetric Synthesis and Enantioselective Approaches
The C-1 position of this compound is a chiral center, making enantioselective synthesis a critical area of research. Several strategies have been developed to control the stereochemical outcome of the cyclization or subsequent reduction steps.
One prominent approach is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate, typically generated via a Bischler-Napieralski reaction. nih.gov This can be achieved using chiral reducing agents, such as borohydride (B1222165) reagents modified with chiral ligands. google.com Alternatively, catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition metal complexes, often based on rhodium, iridium, or ruthenium, has proven to be highly effective in producing enantiomerically enriched 1-substituted tetrahydroisoquinolines. nih.govnih.govmdpi.commdpi.com
Another strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the β-phenylethylamine precursor. This auxiliary can direct the stereochemical course of the cyclization reaction, after which it can be removed to afford the chiral product. The Pictet-Spengler reaction has also been rendered asymmetric through the use of chiral Brønsted acids as catalysts, which can induce enantioselectivity in the cyclization step. wikipedia.org Furthermore, asymmetric 1,3-dipolar cycloaddition reactions have been developed as a novel route to chiral tetrahydroisoquinoline derivatives. nih.gov
| Catalyst/Method | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphine Rhodium Catalyst | 1-Aryl-3,4-dihydroisoquinoline | High | google.com |
| Ruthenium-based Catalysts | 1-Aryl-3,4-dihydroisoquinoline | High | nih.govmdpi.com |
| Iridium-based Catalysts | 1-Aryl-3,4-dihydroisoquinoline | up to 94% | mdpi.com |
| BINOL-phosphoric acid [(R)-TRIP] | N-(o-nitrophenylsulfenyl)phenylethylamine | High | nih.gov |
| Chiral Borohydride Reagents | 1-Substituted-3,4-dihydroisoquinoline | 85-90% | nih.gov |
Organocatalytic and Metal-Catalyzed Reactions (e.g., Ruthenium, Copper)
In recent years, both organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of tetrahydroisoquinolines, offering mild reaction conditions and high levels of control.
Organocatalysis: Chiral phosphoric acids, such as BINOL-derived phosphates (e.g., TRIP), have been successfully employed as catalysts for the enantioselective Pictet-Spengler reaction. nih.govnih.gov These catalysts function as chiral Brønsted acids, activating the iminium ion intermediate within a chiral environment to induce high enantioselectivity in the cyclization. This approach has been used to synthesize a variety of chiral 1-substituted tetrahydroisoquinolines. nih.govnih.govresearchgate.net
Metal Catalysis:
Ruthenium: Ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of 3,4-dihydroisoquinolines to afford chiral tetrahydroisoquinolines with excellent enantioselectivity. nih.govmdpi.comdicp.ac.cnrsc.orgnih.gov These reactions typically utilize a chiral ligand coordinated to the ruthenium center to control the stereochemical outcome of the hydride delivery.
Copper: Copper-catalyzed reactions have also found application in the synthesis of the isoquinoline core. For instance, copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives provides a route to isoquinolines. nih.govsemanticscholar.orgrsc.org While this method directly furnishes the aromatic isoquinoline, subsequent reduction would be necessary to obtain the desired tetrahydroisoquinoline scaffold. The versatility of copper catalysis suggests potential for the development of more direct routes to substituted tetrahydroisoquinolines.
| Catalyst System | Reaction Type | Key Features |
| BINOL-phosphoric acid (TRIP) | Asymmetric Pictet-Spengler | Enantioselective C-C bond formation |
| Chiral Ruthenium Complexes | Asymmetric (Transfer) Hydrogenation | Enantioselective reduction of C=N bond |
| Copper Iodide | Intramolecular Cyclization | Formation of the isoquinoline ring |
De Novo Synthetic Routes
De novo synthesis of the 1,2,3,4-tetrahydroisoquinoline core often relies on the construction of the heterocyclic ring from acyclic precursors. Two of the most established and widely utilized methods are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov This method is highly versatile for producing 1-substituted tetrahydroisoquinolines. rsc.org For the synthesis of this compound, a β-phenylethylamine would be reacted with a protected form of 2-hydroxyacetaldehyde. The reaction is typically promoted by Brønsted or Lewis acids. nih.gov Milder, biomimetic conditions using phosphate (B84403) salts or buffers have also been developed, which are compatible with a wider range of functional groups and are suitable for chemoenzymatic cascades. mdpi.com
The Bischler-Napieralski reaction provides another major pathway, typically yielding 3,4-dihydroisoquinolines which can then be reduced to the desired tetrahydroisoquinoline. nih.gov This process involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.gov The resulting dihydroisoquinoline is subsequently reduced, for instance with sodium borohydride, to afford the saturated tetrahydroisoquinoline scaffold. nih.gov This two-step sequence is a cornerstone in the synthesis of many isoquinoline alkaloids. nih.gov
More recent de novo approaches have expanded the synthetic toolkit. For instance, a multi-step synthesis involving a Henry reaction, followed by a Nef reaction and reductive amination, has been reported for novel tetrahydroisoquinoline derivatives. Another strategy involves the oxidative ring opening of indene (B144670) derivatives to form a dicarbonyl intermediate, which then undergoes a double reductive amination with a primary amine to construct the tetrahydroisoquinoline framework.
| Route | Key Reactants | Conditions | Product Type |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), heat; or Phosphate buffer | 1-Substituted-1,2,3,4-tetrahydroisoquinoline |
| Bischler-Napieralski | N-acyl-β-phenylethylamine | Dehydrating agent (e.g., POCl₃), then reduction (e.g., NaBH₄) | 1-Substituted-1,2,3,4-tetrahydroisoquinoline |
| Reductive Amination | Dicarbonyl intermediate, Primary amine | Reductive conditions | N-Substituted-1,2,3,4-tetrahydroisoquinoline |
Intramolecular Cyclization and Cascade Reactions
Intramolecular cyclization is the cornerstone of tetrahydroisoquinoline synthesis, as exemplified by the classic Pictet-Spengler and Bischler-Napieralski reactions discussed previously. Beyond these, modern synthetic chemistry has focused on developing cascade (or domino) reactions that enable the construction of complex molecular architectures in a single pot, enhancing synthetic efficiency. researchgate.net
Cascade reactions for synthesizing highly substituted tetrahydroisoquinolines have been developed using a variety of catalytic systems. A one-pot, four-component reaction has been reported for the enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs. rsc.org This cascade, which comprises a Mannich-aza-Michael reaction sequence, utilizes a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid to achieve high yields and enantiomeric purity. rsc.org
Chemoenzymatic cascades have also emerged as powerful tools. For example, a three-step cascade has been designed to produce complex trisubstituted tetrahydroisoquinolines. nih.gov This sequence can involve a carboligation step, a transamination, and a final Pictet-Spengler reaction. By carefully selecting the enzymes for the initial steps and choosing between an enzymatic (e.g., norcoclaurine synthase) or chemical (e.g., phosphate-mediated) catalyst for the final cyclization, stereocomplementary products can be obtained. nih.gov Such multi-enzyme or chemoenzymatic processes are highly step-efficient and selective, often proceeding without the need for intermediate purification. nih.govacs.org
| Cascade Type | Key Steps | Catalyst System | Product Complexity |
| Synergistic Catalysis | Mannich reaction, Aza-Michael reaction | Ruthenium complex + Chiral Brønsted acid | 1,3,4-Trisubstituted THIQs |
| Chemoenzymatic | Carboligation, Transamination, Pictet-Spengler | Enzymes (Carboligase, Transaminase) + Chemical or Enzymatic cyclization catalyst | Stereocomplementary 1,3,4-Trisubstituted THIQs |
| MCR/Cyclization | Intramolecular cyclization/Ugi-azide reaction | Catalyst-free | Tetrazolyl-THIQ derivatives |
Oxidative Coupling and Functionalization Methods
Direct functionalization of the pre-formed tetrahydroisoquinoline core, particularly at the C1 position, is a highly effective strategy for synthesizing diverse analogs. Oxidative coupling methods, often termed cross-dehydrogenative coupling (CDC), have become a central tool for this purpose. benthamdirect.com These reactions involve the formation of a C-C bond by coupling a C-H bond at the C1 position of the tetrahydroisoquinoline with a C-H bond of a nucleophilic partner, facilitated by an oxidant. benthamdirect.com
This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy. benthamdirect.com The mechanism typically involves the in situ generation of an N-acyliminium ion intermediate via oxidation of the N-substituted tetrahydroisoquinoline. This electrophilic intermediate is then trapped by a variety of nucleophiles. Transition metals, particularly copper, are often used to catalyze these transformations. benthamdirect.comacs.org For instance, copper-catalyzed CDC reactions can activate the α-Csp³-H bond adjacent to the nitrogen atom, allowing for coupling with alkynes, alkanes, and other partners to produce optically active C1-substituted products. benthamdirect.com
Metal-free oxidative functionalization has also been achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). frontiersin.org This method allows for the direct C(sp³)–H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines with a broad range of electron-rich nucleophiles, including silyl (B83357) enol ethers and phenols, under mild conditions. frontiersin.org
| Method | Catalyst/Oxidant | Nucleophile Scope | Key Intermediate |
| Copper-Catalyzed CDC | Copper salts / Oxidant (e.g., tBHP) | Alkynes, Alkanes, Indoles, Pyrroles | N-Acyliminium ion |
| DDQ-Mediated Oxidation | DDQ (metal-free) | Silyl enol ethers, Phenols, Indoles | N-Acyliminium ion |
| Electrochemical Oxidation | NHPI/O₂-mediated | Isatins | N-Acyliminium ion |
Stereochemical Control in the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Given that many biologically active tetrahydroisoquinolines are chiral, with a key stereocenter at the C1 position, the development of methods for stereochemical control is of paramount importance. nih.gov Asymmetric synthesis of these compounds can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic processes.
Catalytic Asymmetric Reactions: The Pictet-Spengler reaction has been rendered asymmetric through the use of chiral Brønsted acid catalysts. numberanalytics.com These catalysts create a chiral environment that directs the approach of the nucleophilic arene to the iminium ion intermediate, leading to the formation of one enantiomer in excess. researchgate.net Similarly, asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines, often generated from the Bischler-Napieralski reaction, is a powerful method for accessing chiral 1-substituted tetrahydroisoquinolines. nih.govmdpi.com Chiral rhodium and ruthenium complexes are frequently employed as catalysts for this transformation. mdpi.com
Chiral Auxiliary-Mediated Synthesis: Another effective strategy involves the temporary attachment of a chiral auxiliary to the nitrogen atom of the starting β-phenylethylamine. This auxiliary directs the stereochemical outcome of the cyclization reaction. For example, Ellman's chiral tert-butylsulfinamide has been successfully used as an auxiliary in the asymmetric synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net After the key stereocenter is set, the auxiliary is cleaved to reveal the final product. rsc.org
Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative for stereochemical control. Norcoclaurine synthases (NCS) are enzymes that naturally catalyze the Pictet-Spengler reaction to produce the (S)-enantiomer of tetrahydroisoquinolines with high enantiomeric excess. nih.govacs.org These enzymes have been utilized in chemoenzymatic cascades to produce complex, highly functionalized chiral tetrahydroisoquinolines. nih.gov
| Strategy | Method | Example | Stereochemical Outcome |
| Chiral Catalysis | Asymmetric Pictet-Spengler | Chiral Brønsted Acid (e.g., (R)-TRIP) | Enantioselective C1-cyclization |
| Chiral Catalysis | Asymmetric Transfer Hydrogenation | Chiral Ru/Rh complexes | Enantioselective reduction of C=N bond |
| Chiral Auxiliary | Auxiliary-directed Pictet-Spengler | Ellman's auxiliary (tert-butylsulfinamide) | Diastereoselective cyclization |
| Biocatalysis | Enzymatic Pictet-Spengler | Norcoclaurine Synthase (NCS) | Highly enantioselective (S)-product formation |
Development of Novel Protecting Group Strategies
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. neliti.com The nitrogen atom of the tetrahydroisoquinoline core and the hydroxyl group of the ethanol (B145695) side chain often require protection.
For the nitrogen atom, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the conditions required for its removal. numberanalytics.com For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
In syntheses where there is a risk of racemization at the α-carbon (C1), more sterically demanding protecting groups have been employed. The 9-phenylfluoren-9-yl (Pf) group, for instance, has proven to be highly effective at preventing the epimerization of the α-center in amino acid derivatives, a principle applicable to C1-substituted tetrahydroisoquinolines. nih.gov
An important concept in complex syntheses is the use of an orthogonal protecting group strategy. neliti.com This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. For a molecule like this compound, one might protect the nitrogen with a Boc group and the side-chain hydroxyl with a silyl ether (e.g., TBDMS). The silyl ether can be removed with fluoride (B91410) ions, leaving the Boc group intact, or the Boc group can be removed with acid, leaving the silyl ether untouched. This allows for selective functionalization at either position.
The development of novel protecting groups and strategies continues to be an active area of research, aiming for groups that are more robust, easier to install and remove, and have minimal impact on reaction yields. researchgate.net
| Protecting Group | Functional Group Protected | Typical Cleavage Conditions | Key Feature |
| Boc (tert-butyloxycarbonyl) | Amine (Nitrogen) | Strong Acid (e.g., TFA) | Common, acid-labile |
| Cbz (benzyloxycarbonyl) | Amine (Nitrogen) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
| TBDMS (tert-butyldimethylsilyl) | Alcohol (Hydroxyl) | Fluoride source (e.g., TBAF) | Orthogonal to many N-protecting groups |
| Pf (9-phenylfluoren-9-yl) | Amine (Nitrogen) | Acidolysis/Hydrogenolysis | Prevents racemization at α-center |
Reactivity and Chemical Transformations of 1,2,3,4 Tetrahydro 1 Isoquinolineethanol
Functionalization of the Tetrahydroisoquinoline Ring System
The tetrahydroisoquinoline scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, making the development of methods for its functionalization a significant area of chemical research. acs.orgresearchgate.net The reactivity of the ring system can be categorized by transformations involving the aromatic ring, the nitrogen atom, and the carbon atoms of the heterocyclic portion, particularly the C-1 position.
Electrophilic Aromatic Substitution Reactions
The tetrahydroisoquinoline ring system is considered activated towards electrophilic attack. The secondary amine (an aniline-like structure) and the alkyl portions of the heterocyclic ring act as electron-donating groups, increasing the electron density of the aromatic ring. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the point of fusion. For the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, this corresponds to the C-5, C-7 (ortho positions) and, to a lesser extent, the C-6 and C-8 positions. The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.
N-Alkylation and N-Acylation Reactions
The secondary amine at the N-2 position of the tetrahydroisoquinoline ring is a nucleophilic center and a primary site for functionalization. It readily undergoes N-alkylation and N-acylation reactions to produce a wide range of derivatives.
N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting 1,2,3,4-tetrahydro-1-isoquinolineethanol with various alkylating agents, such as alkyl halides or sulfates. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent.
N-Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a robust and common transformation, typically carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. This reaction is pivotal in the synthesis of conjugates, where complex molecules are tethered to the THIQ scaffold. For instance, N-acylation can be used to couple the THIQ moiety with other pharmacologically active molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
C-1 Functionalization Strategies
The C-1 position of the tetrahydroisoquinoline ring is particularly reactive due to its α-position relative to the nitrogen atom. A predominant strategy for its functionalization involves an initial oxidation step to form a reactive iminium ion intermediate. This electrophilic species can then be trapped by a wide array of nucleophiles, allowing for the introduction of new substituents at the C-1 position. acs.orgsemanticscholar.org
This process, often termed oxidative C-H functionalization, provides a powerful method for diversifying the THIQ core. acs.org While the starting compound already possesses an ethanol (B145695) group at C-1, this strategy can be employed to synthesize analogs where the ethanol group is replaced by other functionalities. The reaction sequence typically involves:
Oxidation: The N-2 and C-1 positions are oxidized to form a 3,4-dihydroisoquinolinium ion. This can be achieved using various oxidants, including molecular oxygen with a suitable catalyst. acs.orgsemanticscholar.org
Nucleophilic Addition: A nucleophile attacks the electrophilic C-1 carbon of the iminium ion.
A diverse range of nucleophiles can be used in this context, including organometallic reagents, enolates, nitroalkanes (in the aza-Henry reaction), and cyanide, leading to the formation of new carbon-carbon bonds at the C-1 position. acs.orgnih.gov
Oxidative Transformations (e.g., to Lactams, Nitrones)
Beyond the formation of iminium ions for subsequent functionalization, the tetrahydroisoquinoline ring system can undergo other oxidative transformations.
Dehydrogenation: Oxidation can lead to the removal of hydrogen from the N-2 and C-1 positions to form the corresponding 3,4-dihydroisoquinoline (B110456), which is an imine embedded within the ring system. semanticscholar.org This transformation can be accomplished using catalytic systems such as copper(II) chloride and molecular oxygen. semanticscholar.orgresearchgate.net
Lactam Formation: Further oxidation, particularly of N-acyl or N-aryl THIQ derivatives, can occur at the C-1 position to yield a carbonyl group, resulting in the formation of a lactam (an amide within a cyclic system). acs.org These compounds are often named as 1-oxo-1,2,3,4-tetrahydroisoquinolines or 3,4-dihydroisoquinolones. This transformation can be achieved using various oxidizing agents, sometimes with O₂ as the terminal oxidant. acs.org
Synthesis of Novel this compound Analogs and Conjugates
The chemical reactivity of this compound allows for the synthesis of a diverse library of analogs and conjugates. nih.gov These synthetic efforts are often driven by the search for new compounds with specific biological activities. thieme.deresearchgate.net
Analogs can be synthesized by modifying the core structure at its various reactive sites:
Aromatic Ring Analogs: Prepared via electrophilic aromatic substitution to introduce substituents on the benzene (B151609) ring.
N-Substituted Analogs: Synthesized through N-alkylation or N-acylation of the secondary amine. googleapis.com
C-1 Substituted Analogs: Created by employing oxidative C-1 functionalization strategies to replace the ethanol side chain with other groups. researchgate.netnih.gov
Conjugates are molecules where the THIQ scaffold is chemically linked to another molecular entity, such as a peptide, a fluorophore, or another drug molecule. The most common approach for creating conjugates is through the formation of a stable amide bond via N-acylation of the N-2 position.
Reactivity of the Ethanol Side Chain
The 1-(2-hydroxyethyl) side chain contains a primary alcohol, which is a versatile functional group that can undergo a variety of well-established chemical transformations.
Oxidation: The primary alcohol can be oxidized to two different oxidation states.
Aldehyde Formation: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), can selectively oxidize the primary alcohol to the corresponding aldehyde, 1,2,3,4-tetrahydroisoquinoline-1-acetaldehyde.
Carboxylic Acid Formation: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid, yielding 1,2,3,4-tetrahydroisoquinoline-1-acetic acid.
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method for this transformation. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven towards the ester product by removing water as it is formed. masterorganicchemistry.com
Etherification: The alcohol can also be converted into an ether. For example, deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (the Williamson ether synthesis), would yield an ether derivative of the side chain.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1,2,3,4-Tetrahydro-1-isoquinolineethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals. While specific experimental data for this exact molecule is not widely published, a detailed prediction of its NMR spectra can be derived from the known data of the 1,2,3,4-tetrahydroisoquinoline (B50084) core and the application of established principles of substituent effects.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum indicates the number of different types of protons and their electronic environment, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the protons of the ethanol (B145695) side chain. The chiral center at C1 makes the adjacent methylene (B1212753) protons (Cα-H) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eleven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (like nitrogen and oxygen) and the aromatic system.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on the known values for the 1,2,3,4-tetrahydroisoquinoline parent molecule and the expected influence of the 1-(2-hydroxyethyl) substituent.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~62-65 | ~4.2-4.4 | t |
| 3 | ~40-42 | ~3.1-3.3 (m), ~2.9-3.1 (m) | m |
| 4 | ~28-30 | ~2.8-3.0 (m), ~2.7-2.9 (m) | m |
| 4a | ~133-135 | - | - |
| 5 | ~126-128 | ~7.0-7.2 | d |
| 6 | ~126-128 | ~7.0-7.2 | t |
| 7 | ~128-130 | ~7.0-7.2 | t |
| 8 | ~125-127 | ~7.0-7.2 | d |
| 8a | ~134-136 | - | - |
| α (Side Chain) | ~40-43 | ~1.8-2.0 (m), ~2.0-2.2 (m) | m |
| β (Side Chain) | ~59-62 | ~3.7-3.9 | t |
| NH | - | ~2.0-2.5 | br s |
| OH | - | Variable | br s |
Two-dimensional NMR experiments are crucial for assembling the structural fragments identified in 1D NMR into a complete molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between:
H1 and the diastereotopic protons on the α-carbon of the side chain.
The α- and β-protons of the ethanol side chain.
The protons on C3 and C4 of the heterocyclic ring.
Adjacent protons within the aromatic ring (e.g., H5 with H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for unambiguously assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is vital for connecting different parts of the molecule. Key HMBC correlations would include:
The proton at C1 to carbons C3, C8a, and the α- and β-carbons of the side chain.
The aromatic proton H8 to carbons C1 and C8a.
The α-protons of the side chain to C1 and the β-carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, a NOESY correlation between the H1 proton and the H8 aromatic proton would suggest a specific spatial arrangement of the ethanol side chain relative to the benzene (B151609) ring.
TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a coupled spin system. This can be useful for identifying all the protons belonging to the tetrahydroisoquinoline ring system and separately, the protons of the ethanol side chain.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies ¹H-¹H scalar couplings (2-3 bonds) | H1 ↔ Hα; Hα ↔ Hβ; H3 ↔ H4; H5 ↔ H6 |
| HSQC | Correlates ¹H with directly attached ¹³C (1 bond) | H1 ↔ C1; H3 ↔ C3; H4 ↔ C4; Hα ↔ Cα; Hβ ↔ Cβ |
| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | H1 ↔ C3, C8a, Cα; H8 ↔ C1, C4a; Hα ↔ C1, Cβ |
| NOESY | Identifies ¹H-¹H spatial proximity (<5 Å) | H1 ↔ H8; H1 ↔ Hα; Hα ↔ H3 |
For molecules with significant signal overlap or complex stereochemistry, multidimensional NMR techniques (3D or 4D) can be employed. These experiments spread the signals across additional dimensions, enhancing resolution. For a molecule of the size and complexity of this compound, standard 2D NMR techniques are typically sufficient for complete structural elucidation. However, in cases of complex mixtures or for studying interactions with other molecules, more advanced multidimensional experiments could provide deeper insights.
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample. Unlike chromatographic methods, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei. By integrating a well-resolved signal from the target molecule (e.g., the signal for H1) and comparing it to the integral of a known amount of an internal standard, the absolute purity or concentration can be determined with high precision. This technique is valuable for quality control and for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of ions with very high accuracy (typically to within 5 ppm). This accuracy allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₁₁H₁₅NO. HRMS would be used to confirm this composition.
Molecular Formula: C₁₁H₁₅NO
Monoisotopic Mass (Calculated): 177.1154 g/mol
Expected HRMS Result: An experimental m/z value for the protonated molecule [M+H]⁺ that matches the calculated value of 178.1226 to within a few parts per million.
Analysis of the fragmentation pattern in the MS/MS spectrum can further confirm the structure. A characteristic fragmentation for this molecule would be the cleavage of the C1-Cα bond, resulting in the loss of the ethanol group (a neutral loss of 45 Da) and the formation of a stable 3,4-dihydroisoquinolinium ion. nih.gov Another likely fragmentation would be the loss of a water molecule (18 Da) from the ethanol side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, secondary amine, and aromatic functionalities. libretexts.org
The presence of the hydroxyl (-OH) group from the ethanol substituent would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) in the tetrahydroisoquinoline ring would also exhibit a moderate absorption band in a similar region, typically around 3300-3500 cm⁻¹, which may overlap with the -OH band. nih.govresearchgate.net Aliphatic C-H stretching from the heterocyclic ring and the ethanol side chain would appear as strong absorptions between 2850 and 3000 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹. Finally, the carbon-carbon double bonds (C=C) within the aromatic ring would produce characteristic absorption peaks in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Aromatic | =C-H stretch | 3000 - 3100 | Variable |
| Aromatic | C=C stretch | 1450 - 1600 | Moderate |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique is particularly valuable for chiral molecules like this compound, which possesses a stereogenic center at the C-1 position. The determination of whether the configuration is (R) or (S) is crucial, as different enantiomers can have distinct biological activities. nih.gov
The process requires growing a high-quality single crystal of the enantiomerically pure compound. mdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, crystallographers utilize the phenomenon of anomalous dispersion (the Bijvoet method). researchgate.net This effect, which is more pronounced with heavier atoms, allows for the differentiation between the diffraction patterns of enantiomers. researchgate.netresearchgate.net The successful determination of the absolute structure is often validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomeric assignment. researchgate.neted.ac.uk For organic molecules containing only light atoms (C, H, N, O), obtaining a precise absolute structure can be challenging but is achievable with modern diffractometers and techniques. researchgate.net
Chiral Chromatography and Spectroscopic Techniques for Enantiomeric Purity Analysis
Due to the chirality of this compound, methods to separate its enantiomers and assess their purity are essential. sigmaaldrich.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used and effective technique for this purpose. nih.govmdpi.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns have proven to be highly effective for the enantioseparation of tetrahydroisoquinoline alkaloids. nih.govmdpi.comresearchgate.netnih.gov The choice of mobile phase, which often consists of a mixture of an alcohol and an alkane (normal phase) or an organic solvent with buffers (polar organic or reversed-phase), is optimized to achieve baseline separation of the two enantiomer peaks. mdpi.comresearchgate.net The relative area of each peak in the chromatogram allows for the precise calculation of the enantiomeric excess (ee) or enantiomeric purity of the sample.
Complementary to chromatography, chiroptical spectroscopic techniques such as Circular Dichroism (CD) can be used to analyze the enantiomeric purity and confirm the absolute configuration of the separated enantiomers. nih.govmdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. arxiv.org By comparing the experimental CD spectrum of an enantiomer to a known reference or to spectra predicted by quantum mechanical calculations, the absolute configuration can be confirmed. mdpi.comnih.gov
Table 3: Common Techniques for Enantiomeric Purity Analysis
| Technique | Principle | Key Application for this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (R) and (S) enantiomers; Quantification of enantiomeric excess. |
| Chiral GC | Separation in the gas phase using a chiral column. | Analysis of volatile derivatives of the enantiomers. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Confirmation of absolute configuration of isolated enantiomers. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field using a chiral selector. | High-efficiency separation of enantiomers. nih.govmdpi.com |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1,2,3,4-Tetrahydro-1-isoquinolineethanol and its parent scaffold, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ).
Conformational Analysis: The flexibility of the tetrahydroisoquinoline ring system allows it to adopt multiple conformations. DFT calculations on the parent THIQ molecule have identified several stable conformers. researchgate.net The two lowest energy conformers are typically twisted forms, characterized by the axial or equatorial position of the N-H group, with a very small energy difference between them (around 60 ± 30 cm⁻¹). researchgate.net For this compound, the rotational freedom of the ethanol (B145695) substituent at the C1 position introduces additional possible conformations, which can be systematically explored using DFT to identify the most stable, low-energy structures that the molecule is likely to adopt.
Electronic Properties: DFT is also employed to determine the electronic properties that govern the molecule's reactivity and optical characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. utq.edu.iq Studies on related THIQ derivatives have used DFT to calculate these properties to better understand their thermodynamic and electronic stabilities. tandfonline.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Conformational Energies | Identifies the most stable 3D structures of the molecule. | DFT (e.g., B3LYP/6-311++G**) tandfonline.com |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitability. | Time-Dependent DFT (TD-DFT) researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. researchgate.net | DFT researchgate.net |
| Dipole Moment & Polarizability | Describes the molecule's response to an electric field. | DFT utq.edu.iq |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze its interactions with biological targets like proteins and enzymes.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For various THIQ derivatives, docking studies have been performed against a range of biological targets, including Deoxyribonuclease I (DNase I), cyclin-dependent kinases (CDK5A1), the sigma-2 receptor, and CD44. tandfonline.comnih.govtandfonline.commdpi.com These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. For instance, docking studies of THIQ derivatives with DNase I identified key interactions with residues like Glu 39, His 134, and Tyr 211. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the interaction. Researchers have used MD simulations of up to 100 nanoseconds to confirm the stability of complexes formed between THIQ derivatives and their targets, such as CDK5A1 and the mTOR active site. tandfonline.commdpi.com The stability is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key hydrogen bonds throughout the simulation. tandfonline.com
| Biological Target | Therapeutic Area | Key Interacting Residues (for THIQ derivatives) |
|---|---|---|
| DNase I | Apoptosis Regulation | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 nih.gov |
| CDK5A1 | Neurodegenerative Disorders, Cancer | Not specified tandfonline.com |
| HDAC8 | Cancer, Epigenetic Regulation | Not specified nih.gov |
| CD44 | Cancer, Inflammation | Asn29, Glu41, Gly44, Arg45, Arg82 mdpi.com |
| NMDA Receptor | Neurological Disorders | Not specified nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.
For THIQ derivatives, QSAR studies have been successfully applied to predict activities such as tumor-specificity and enzyme inhibition. nih.govnih.gov These models are built by first calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.govjapsonline.com Statistical methods, including multiple linear regression (MLR) and machine learning algorithms like artificial neural networks, are then used to create a predictive model. nih.gov
In a study on the tumor specificity of THIQ derivatives, descriptors were derived from quantum chemical calculations, and the water-accessible surface area was found to have the highest correlation with specificity. nih.gov In another study targeting the HDAC8 enzyme, multi-QSAR modeling techniques, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), were used to identify crucial structural features for inhibitory activity. nih.govmdpi.com
Retrosynthetic Analysis and Reaction Pathway Predictions
Retrosynthetic analysis is a logical approach to planning a chemical synthesis. It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of known or plausible chemical reactions. researchgate.net This method is crucial for designing efficient synthetic routes to this compound.
A plausible retrosynthetic pathway for this compound would involve two key disconnections:
C-N and C-C bond disconnection (Pictet-Spengler Reaction): This is a primary strategy for forming the THIQ core. rsc.orgnih.gov The target molecule can be disconnected back to a β-phenylethylamine derivative and an aldehyde (in this case, 2-hydroxyacetaldehyde or a protected equivalent).
N-C bond disconnection (Bischler-Napieralski Reaction): An alternative and widely used route involves the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced to the tetrahydroisoquinoline. rsc.orgnih.gov
These analyses help predict viable reaction pathways and identify potential challenges in the synthesis, guiding the selection of starting materials and reagents.
In Silico Prediction of Spectroscopic Data for Structure Verification
Computational methods can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which serve as a valuable tool for structure verification and interpretation of experimental data.
For the parent THIQ scaffold, DFT calculations have been used to compute vibrational spectra. researchgate.net The results from these calculations showed good agreement with experimentally observed FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, calculated UV-Vis absorption spectra, explained through the analysis of frontier molecular orbitals, have corroborated experimental findings. researchgate.net
For a new compound like this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. By comparing these predicted chemical shifts with those obtained from an experimental sample, chemists can confirm that the synthesized molecule has the correct structure. chemicalbook.com This in silico approach is particularly useful for distinguishing between potential isomers and confirming the regiochemistry and stereochemistry of the synthesized product. Experimental IR and NMR data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, are available in public databases for comparison. chemicalbook.comnist.gov
Natural Occurrence and Biosynthetic Pathways of Tetrahydroisoquinoline Alkaloids
Enzymatic Pathways Involved in BiosynthesisConsistent with the lack of information on its biosynthesis, there is no information regarding any specific enzymatic pathways involved in the creation of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Table of Compounds Mentioned
Since no specific compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be generated.
1,2,3,4 Tetrahydro 1 Isoquinolineethanol As a Building Block in Organic Synthesis
Future Research Directions for 1,2,3,4 Tetrahydro 1 Isoquinolineethanol
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While classical methods for the synthesis of the THIQ core, such as the Pictet-Spengler reaction, are well-established, there is considerable scope for the development of novel, more efficient, and selective synthetic routes specifically tailored for 1,2,3,4-tetrahydro-1-isoquinolineethanol. nih.govresearchgate.net
Future research should focus on:
Asymmetric Synthesis: Developing stereoselective methods to obtain enantiomerically pure forms of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov This could involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods. wikipedia.orgsigmaaldrich.comnih.gov
Catalytic Approaches: Investigating novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to milder reaction conditions, higher yields, and improved atom economy. mdpi.com
Biocatalysis: The use of enzymes, such as norcoclaurine synthase, which naturally performs a Pictet-Spengler reaction, could offer a green and highly selective alternative to traditional chemical synthesis. nih.gov
Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer advantages in terms of scalability, safety, and process control.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Synthesis | Access to enantiomerically pure compounds, potentially leading to improved therapeutic profiles. | Development of novel chiral catalysts and auxiliaries. |
| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly processes. | Enzyme discovery and engineering for substrate specificity. |
| Flow Chemistry | Improved scalability, safety, and reaction control. | Optimization of reaction parameters in continuous flow systems. |
Design and Synthesis of Advanced Analogs with Tuned Biological Specificity
The synthesis and evaluation of a library of analogs based on the this compound scaffold is a critical step in understanding its structure-activity relationship (SAR). rsc.orgnih.gov By systematically modifying the core structure, researchers can identify key functional groups responsible for biological activity and optimize properties such as potency, selectivity, and metabolic stability.
Key areas for future investigation include:
Substitution Patterns: Exploring the effects of different substituents on the aromatic ring and the ethanol (B145695) side chain to modulate biological activity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties without compromising biological activity.
Prodrug Strategies: Designing and synthesizing prodrugs of this compound to enhance its bioavailability and targeted delivery.
Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities.
| Analog Design Strategy | Desired Outcome | Example Modification |
| Substitution Analysis | Enhanced potency and selectivity. | Introduction of electron-donating or -withdrawing groups on the aromatic ring. |
| Bioisosteric Replacement | Improved metabolic stability. | Replacement of a metabolically labile group with a more stable isostere. |
| Prodrug Development | Increased bioavailability. | Esterification of the hydroxyl group on the ethanol side chain. |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level
Understanding the precise mechanism of action of this compound is fundamental to its development as a potential therapeutic agent. While the broader THIQ class has been associated with various biological targets, the specific molecular interactions of this particular compound remain to be elucidated. nih.govmdpi.com
Future research efforts should be directed towards:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound. nih.govscispace.com
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to characterize its pharmacological effects, including its potential neuroprotective or cardiovascular activities, which have been observed in other THIQ derivatives. nih.govnih.govnih.gov
Cellular Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways to understand its downstream effects.
Metabolic Profiling: Determining the metabolic fate of this compound to identify potential metabolites and understand its pharmacokinetic profile. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Elucidation Workflows
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. biorxiv.orgnih.govplos.org These computational tools can significantly accelerate the research and development of this compound and its analogs.
Future research can leverage AI and ML for:
De Novo Drug Design: Using generative models to design novel analogs of this compound with optimized properties. nih.gov
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs before their synthesis. mdpi.com
Virtual Screening: Employing machine learning models to screen large compound libraries for molecules with similar properties to this compound. biorxiv.org
ADMET Prediction: Using in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, thereby reducing the need for extensive experimental testing in the early stages of development. researchgate.net
| AI/ML Application | Objective | Potential Impact |
| De Novo Design | Generation of novel and potent analogs. | Accelerated discovery of lead compounds. |
| QSAR Modeling | Prediction of biological activity. | Prioritization of synthetic targets. |
| Virtual Screening | Identification of new hits from large databases. | Expansion of the chemical space around the core scaffold. |
| ADMET Prediction | Early assessment of drug-like properties. | Reduction in late-stage attrition of drug candidates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
